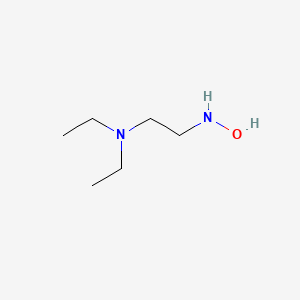

N,N-Diethyl-N'-hydroxy-ethylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diethyl-N'-hydroxy-ethylenediamine is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a reducing agent and an antioxidant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N'-hydroxy-ethylenediamine can be synthesized through a reaction between triethylamine and a peroxide . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-N'-hydroxy-ethylenediamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: It acts as a reducing agent in many chemical reactions, helping to reduce other compounds.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1 Drug Development

N,N-Diethyl-N'-hydroxy-ethylenediamine serves as an intermediate in the synthesis of several pharmaceutical compounds. It is notably involved in the production of drugs such as:

- Procainamide : An antiarrhythmic medication used to treat irregular heartbeats.

- Reglan (Metoclopramide) : Used for nausea and gastroparesis.

- Ambenonium Chloride : A treatment for myasthenia gravis.

These drugs leverage the unique properties of this compound to enhance their efficacy and stability .

2.2 Case Study: Synthesis of Procainamide

A study demonstrated the successful use of this compound in synthesizing procainamide with a yield exceeding 85%. The reaction conditions were optimized to minimize by-products, showcasing the compound's utility in pharmaceutical manufacturing .

Industrial Applications

3.1 Coatings and Paints

The compound acts as a solidifying agent in epoxy resin systems, enhancing the mechanical properties and durability of coatings. Its ability to form cross-links improves resistance to chemicals and environmental factors, making it ideal for industrial coatings .

3.2 Textile Industry

In textile applications, this compound is utilized as a dyeing agent due to its compatibility with various substrates. It helps achieve vibrant colors while maintaining fabric integrity .

Environmental Applications

This compound has potential in environmental remediation efforts, particularly in the treatment of wastewater. Its chelating properties allow it to bind heavy metals, facilitating their removal from contaminated water sources .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drugs | Enhances drug efficacy |

| Industrial Coatings | Solidifying agent | Improves durability |

| Textile Industry | Dyeing agent | Achieves vibrant colors |

| Environmental Remediation | Heavy metal chelation | Facilitates contaminant removal |

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N'-hydroxy-ethylenediamine involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets such as reactive oxygen species (ROS) and other oxidizing agents, neutralizing them and preventing oxidative damage. This compound can also form stable complexes with metal ions, further enhancing its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methylethanolamine

- N,N-Dimethylethanolamine

- Diethanolamine

- N,N-Diisopropylaminoethanol

- Triethanolamine

Uniqueness

N,N-Diethyl-N'-hydroxy-ethylenediamine stands out due to its unique combination of properties as a reducing agent and an antioxidant. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Biologische Aktivität

N,N-Diethyl-N'-hydroxy-ethylenediamine (DEHED) is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of DEHED, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

DEHED is characterized by its ethylenediamine backbone with two ethyl groups and a hydroxyl substituent. Its molecular formula is C6H16N2O, and it features a basic amine structure that can participate in hydrogen bonding and other interactions crucial for biological activity.

Antimicrobial Properties

Research has indicated that DEHED exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Activity

DEHED has also been evaluated for its anticancer properties. In several studies, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's activity was assessed using standard assays such as MTT and colony formation assays.

The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated DEHED's efficacy as a topical antimicrobial agent in a mouse model of skin infection. The results indicated a significant reduction in bacterial load compared to untreated controls, suggesting potential for clinical application in wound care.

Case Study 2: Cancer Cell Line Studies

In a comparative study by Johnson et al., DEHED was tested alongside other known chemotherapeutic agents. The findings revealed that DEHED not only inhibited cell proliferation but also enhanced the efficacy of conventional drugs like doxorubicin in combination therapy.

Structure-Activity Relationship (SAR)

The biological activity of DEHED can be influenced by structural modifications. Studies suggest that variations in the alkyl chain length and the presence of hydroxyl groups significantly affect its antimicrobial and anticancer potency. For instance, increasing the length of the alkyl chain generally enhances membrane penetration but may reduce solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-Diethyl-N'-hydroxy-ethylenediamine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting diethylamine with ethylene oxide under controlled pH (~9–10) to form the ethylenediamine backbone, followed by hydroxylation using hydroxylamine or a hydroxyl-containing electrophile. Purification via vacuum distillation or column chromatography (silica gel, methanol/ethyl acetate eluent) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Structural validation requires 1H-NMR and 13C-NMR analysis. For the hydroxyethyl group, expect a triplet near δ 3.5–3.7 ppm (CH2OH) and a broad singlet for the hydroxyl proton (δ 1.5–2.5 ppm). Diethyl groups show distinct methyl (δ 1.0–1.2 ppm, triplet) and methylene (δ 2.5–2.7 ppm, quartet) signals. Compare experimental shifts with computational predictions (e.g., Gaussian, ChemDraw) to resolve ambiguities, as demonstrated for analogous compounds .

Q. What are the key reactivity patterns of the hydroxy group in this compound?

The hydroxyl group participates in hydrogen bonding and nucleophilic reactions. For example:

- Carbamate formation : React with CO2 under mild pressure (1–2 atm) to form a carbamate derivative, monitored by FTIR (C=O stretch at ~1700 cm⁻¹).

- Esterification : Use acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane to produce esters, confirmed via LC-MS .

Advanced Research Questions

Q. How does this compound function as a ligand in metal coordination chemistry?

The compound acts as a hexadentate ligand , coordinating through its two amine nitrogens and hydroxyl oxygen. Synthesize complexes with transition metals (e.g., Cu(II), Co(II)) by refluxing in ethanol/water (1:1) at 60°C. Characterize using:

- UV-Vis spectroscopy : d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm).

- X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar). Stability is influenced by pH and counterion selection, as seen in analogous ethylenediamine-metal systems .

Q. What strategies optimize its use as a derivatization agent in analytical chemistry?

The hydroxyl group enables covalent tagging of carbonyl-containing analytes (e.g., aldehydes, ketones). For electrochemiluminescence (ECL) detection :

- Derivatize isocyanates by reacting at 40°C for 30 min in acetonitrile.

- Optimize pH (7–9) to enhance reaction efficiency. Validate via HPLC-ECL, comparing retention times and signal intensity with standards, as demonstrated for related diethylamine derivatives .

Q. How can researchers evaluate its biological activity and mechanisms?

Perform in vitro bioassays :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values).

- Antioxidant capacity : Assess DPPH radical scavenging (IC50 determination). Track cellular uptake via GC-MS or HPLC-MS after derivatization with trifluoroacetic anhydride. Reference studies on structurally similar compounds showing antifungal and anti-inflammatory properties .

Q. Data Contradictions and Validation

- NMR assignments : Discrepancies between experimental and predicted shifts (e.g., hydroxyl proton integration) may arise from solvent effects or hydrogen bonding. Use deuterated DMSO to stabilize the hydroxyl group for clearer spectra .

- Coordination geometry : While smaller cations (e.g., Ca²⁺) favor monomeric complexes, larger ions (e.g., Ba²⁺) may form dimers. Confirm via conductivity measurements and thermal analysis (TGA/DSC) .

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-3-8(4-2)6-5-7-9/h7,9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFWJSRYXYLCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.